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Compound of Interest

Compound Name: 1,3-dimethyl-1H-pyrazol-5-ol

Cat. No.: B1304426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico Absorption, Distribution, Metabolism,

Excretion, and Toxicity (ADMET) profiles of various pyrazole derivatives. The data presented is

compiled from several computational studies and aims to offer insights into the drug-likeness of

these compounds. While specific data for 1,3-dimethyl-1H-pyrazol-5-ol derivatives were not

available in the reviewed literature, this guide focuses on structurally related pyrazole

compounds to provide a relevant comparative framework. The methodologies employed in

these predictions are also detailed to ensure reproducibility and further investigation.

Comparative ADMET Data of Pyrazole Derivatives
The following table summarizes the predicted ADMET properties of a selection of pyrazole

derivatives from various studies. These properties are crucial in the early stages of drug

discovery to identify candidates with favorable pharmacokinetic and safety profiles. The data

has been collated from predictions performed using the pkCSM and SwissADME web servers.
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499.58 5.53 -6.42 0.48 Yes Yes No
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e-indole

derivati

ve (6b)

513.61 5.91 -6.83 0.51 Yes Yes No
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491.57 5.37 -6.21 0.49 Yes Yes No
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459.52 4.89 -5.78 0.45 Yes No No
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e
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252.28 2.60 -3.03 - No - -
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und 6

Pyrazol

e
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296.74 3.38 -3.98 - No - -

Data for Compounds 1-4 were predicted using the pkCSM web server[1]. Data for Compounds

5-6 were predicted using the SwissADME web tool[2]. Please note that direct comparison
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between different software predictions should be made with caution.

Experimental Protocols
The in silico ADMET properties presented in this guide were predicted using established and

validated computational methods. The general workflow involves the submission of the

chemical structure of a compound, typically in SMILES or molfile format, to a web-based

prediction tool.

pkCSM Protocol:

The ADMET properties for Compounds 1-4 were predicted using the pkCSM web server.[1]

This platform utilizes graph-based signatures to predict a wide range of pharmacokinetic and

toxicity properties. The process involves:

Input: The 2D structure of the pyrazole derivative is provided to the server.

Prediction: The server calculates various ADMET parameters based on its predictive models.

Key predicted properties include:

Absorption: Water solubility, Caco-2 permeability, and intestinal absorption.

Distribution: Volume of distribution (VDss) and blood-brain barrier (BBB) permeability.

Metabolism: Cytochrome P450 (CYP) isoform inhibition (e.g., CYP2D6, CYP3A4).

Excretion: Total clearance.

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity, and skin sensitization.

Output: The results are provided in a tabular format, indicating the predicted values and

whether the compound is likely to have a specific property (e.g., "Yes" or "No" for inhibition or

toxicity).

SwissADME Protocol:

For Compounds 5 and 6, the SwissADME web tool was employed.[2] This tool provides

predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal
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chemistry friendliness. The typical protocol is as follows:

Input: A list of SMILES strings or individual structures are entered into the web interface.

Computation: The tool calculates a range of descriptors and predicts ADMET-related

properties. This includes:

Physicochemical Properties: Molecular weight, logP, water solubility.

Pharmacokinetics: GI absorption, BBB permeation.

Drug-likeness: Adherence to rules such as Lipinski's rule of five.

Medicinal Chemistry: Alerts for pan-assay interference compounds (PAINS).

Output: The platform provides a comprehensive report for each compound, often including

visual aids like the "BOILED-Egg" diagram for a quick assessment of gastrointestinal

absorption and brain accessibility.

Visualizing the In Silico ADMET Workflow
The following diagram illustrates a typical workflow for in silico ADMET prediction in the drug

discovery process.
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Caption: A flowchart of the in silico ADMET prediction process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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